molecular formula C17H18N2O3 B5113651 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5113651
M. Wt: 298.34 g/mol
InChI Key: ZQVKPCAAYLPACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a synthetic compound that belongs to the family of benzamides. It is commonly known as Moclobemide and is used as an antidepressant drug. The compound has been extensively studied for its potential therapeutic effects and its mechanism of action.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of monoamine oxidase A (MAO-A) enzyme. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are associated with mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide are primarily related to its effects on neurotransmitters. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce symptoms of depression. Additionally, the compound has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments include its well-established synthesis method, its potential therapeutic effects, and its ability to increase the levels of neurotransmitters in the brain. However, the limitations include the lack of understanding of its mechanism of action and the potential for side effects.

Future Directions

There are several future directions for the study of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic effects.
2. Development of new and more efficient synthesis methods for the compound.
3. Exploration of the potential use of the compound in the treatment of other neurological disorders such as Alzheimer's disease and schizophrenia.
4. Investigation of the potential side effects of the compound and ways to mitigate them.
5. Development of new formulations and delivery methods for the compound to improve its efficacy and reduce side effects.
Conclusion:
In conclusion, 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a synthetic compound that has been extensively studied for its potential therapeutic effects. The compound has been shown to be effective in treating major depressive disorder and has potential use in the treatment of other neurological disorders. While the mechanism of action of the compound is not fully understood, it is believed to work by inhibiting the activity of MAO-A enzyme. Further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 4-methylacetanilide with methoxyacetic acid in the presence of phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The synthesis method is well-established and has been reported in several scientific journals.

Scientific Research Applications

2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic effects. It is primarily used as an antidepressant drug and has been shown to be effective in treating major depressive disorder. The compound has also been studied for its potential use in the treatment of Parkinson's disease, social anxiety disorder, and post-traumatic stress disorder.

properties

IUPAC Name

2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)19-16(20)11-18-17(21)14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVKPCAAYLPACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.